5,1'-Dihydroxy thalidomide

TNF-alpha inhibition Immunomodulation Thalidomide metabolite pharmacology

5,1′-Dihydroxy thalidomide (syn. 5,N-dihydroxythalidomide, 5,N-di-OH-Thal) is a chemically defined, racemic dihydroxylated metabolite of thalidomide bearing hydroxyl substituents at the 5-position of the phthalimide ring and the N-position of the glutarimide ring.

Molecular Formula C13H10N2O6
Molecular Weight 290.23 g/mol
CAS No. 478785-12-5
Cat. No. B1250186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,1'-Dihydroxy thalidomide
CAS478785-12-5
Synonyms5,N-dihydroxythalidomide
Molecular FormulaC13H10N2O6
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O
InChIInChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2
InChIKeyRLBGOICZNMULCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,1'-Dihydroxy Thalidomide (CAS 478785-12-5): Core Physicochemical and Pharmacological Identity for Procurement Decisions


5,1′-Dihydroxy thalidomide (syn. 5,N-dihydroxythalidomide, 5,N-di-OH-Thal) is a chemically defined, racemic dihydroxylated metabolite of thalidomide bearing hydroxyl substituents at the 5-position of the phthalimide ring and the N-position of the glutarimide ring [1]. It possesses a molecular formula of C₁₃H₁₀N₂O₆ and a molecular weight of 290.23 g/mol, with a predicted LogP of −0.5 and a melting point of 250–251 °C [2]. The compound is recognized as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and has been systematically characterized alongside six other mono- and dihydroxylated thalidomide metabolites [1]. Its dual hydroxylation pattern distinguishes it from both the parent drug and all mono-hydroxylated metabolites, conferring a unique pharmacological profile critical for structure-activity relationship (SAR) studies and metabolite reference standard applications [1].

Why 5,1'-Dihydroxy Thalidomide Cannot Be Replaced by Thalidomide or Simpler Hydroxylated Metabolites in Research Applications


Hydroxylation of the thalidomide scaffold produces metabolites with widely divergent and unpredictable TNF-α production-inhibitory activities. Mono-hydroxylation at the phthalimide 5-position (5-OH-Thal) nearly abolishes activity (6.2% inhibition), while mono-hydroxylation at the glutarimide nitrogen (N-OH-Thal) reduces it to 29.7% [1]. The parent thalidomide itself shows only moderate activity (64.1% inhibition at 30 μM) [1]. Critically, only the simultaneous 5,N-dihydroxylation pattern present in 5,1′-dihydroxy thalidomide yields a synergistic gain of function, achieving near-complete TNF-α suppression (90.9%) and an IC₅₀ of 3.7 μM—the highest potency among all seven characterized hydroxylated metabolites [1]. This non-linear SAR means that substituting 5,1′-dihydroxy thalidomide with thalidomide, 5-hydroxythalidomide, or any other singly hydroxylated metabolite will produce qualitatively and quantitatively different experimental outcomes, invalidating dose-response assumptions and confounding mechanistic interpretation [1].

Quantitative Differentiation Evidence for 5,1'-Dihydroxy Thalidomide vs. Thalidomide and Its Hydroxylated Metabolites


TNF-α Production Inhibition: Direct Head-to-Head Comparison of 5,1'-Dihydroxy Thalidomide vs. Thalidomide and Six Hydroxylated Metabolites in THP-1 Cells

In a single-assay head-to-head comparison using the human monocytic leukemia cell line THP-1 stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA), 5,1′-dihydroxy thalidomide (designated 5,N-di-OH-Thal, compound 2d) achieved 90.9% inhibition of TNF-α production at 30 μM, whereas the parent compound thalidomide achieved only 64.1% inhibition at the identical concentration [1]. The IC₅₀ of 5,1′-dihydroxy thalidomide was determined to be 3.7 μM, establishing it as the most potent TNF-α production inhibitor among all seven hydroxylated thalidomide metabolites tested [1]. The assay employed %-inhibition values where 100% and 0% represent complete and no inhibition, respectively, with the rank order of efficacy reproducible across experimental replicates [1].

TNF-alpha inhibition Immunomodulation Thalidomide metabolite pharmacology

Differential Potency Among Dihydroxylated Isomers: 5,1'-Dihydroxy vs. 4,N-Dihydroxy and 5,5'-Dihydroxy Thalidomide

Among the three dihydroxylated thalidomide metabolites fully characterized in the same assay system, only 5,1′-dihydroxy thalidomide (5,N-di-OH-Thal, 2d) with hydroxylation at both the phthalimide 5-position and the glutarimide N-position achieved near-complete TNF-α suppression (90.9%) [1]. The regioisomer 4,N-di-OH-Thal (2e), hydroxylated at the phthalimide 4-position rather than the 5-position, showed markedly lower activity (69.8%), while 5,5′-di-OH-Thal (2g), bearing hydroxyl groups at the phthalimide 5-position and the glutarimide 5′-position, was weaker still (53.1%) and fell below even the parent thalidomide (64.1%) [1]. This demonstrates that the precise positioning of the second hydroxyl group—at the glutarimide nitrogen rather than the glutarimide 5′-carbon—is essential for maximal activity.

Regioisomer SAR Dihydroxylated thalidomide metabolites TNF-α pharmacology

Physicochemical Differentiation: LogP and Hydrophilicity of 5,1'-Dihydroxy Thalidomide vs. Parent Thalidomide

The introduction of two hydroxyl groups substantially alters the lipophilicity of the thalidomide scaffold. 5,1′-Dihydroxy thalidomide exhibits a predicted LogP of −0.5 [1], while the parent thalidomide has a LogP of approximately 0.33–0.54 . This LogP shift of approximately 0.8–1.0 log units toward greater hydrophilicity reflects the addition of two hydrogen-bond donors (total HBD count = 2) and six hydrogen-bond acceptors, compared to thalidomide's single HBD and four HBA [1]. The compound's melting point of 250–251 °C [1] further differentiates it from thalidomide (mp ~269–271 °C).

Lipophilicity LogP Physicochemical profiling

Functional Inversion of Mono-Hydroxylation SAR: Synergistic Rescue of TNF-α Inhibitory Activity by 5,N-Dual Hydroxylation

The TNF-α production-inhibitory SAR of hydroxylated thalidomide metabolites reveals a striking non-additive pattern: mono-hydroxylation at either the phthalimide 5-position (producing 5-OH-Thal) or the glutarimide nitrogen (producing N-OH-Thal) individually causes loss or marked reduction of activity relative to thalidomide (64.1% → 6.2% and 29.7%, respectively) [1]. Paradoxically, combining these two individually deleterious modifications into the single molecule 5,1′-dihydroxy thalidomide (5,N-di-OH-Thal) not only restores activity but amplifies it to a level far exceeding that of thalidomide itself (90.9% vs. 64.1%) [1]. This functional inversion—where two 'inactivating' modifications synergize to produce the most potent compound in the series—has no parallel among other dihydroxylated metabolite pairs, as 4,N-di-OH-Thal (69.8%) merely matches thalidomide and 5,5′-di-OH-Thal (53.1%) underperforms it [1].

Structure-activity relationship Metabolic activation Synergistic hydroxylation

Authenticated Reference Standard for Thalidomide Metabolite Identification: First Comprehensive Spectroscopic Characterization

Prior to the systematic synthesis and characterization reported by Nakamura et al. (2006), neither spectroscopic data nor a detailed synthetic description existed in the literature for any of the dihydroxylated thalidomide metabolites, including 5,1′-dihydroxy thalidomide [1]. This paper represents the first and, to date, the most comprehensive peer-reviewed source providing full ¹H-NMR, mass spectrometry, and melting point data for this compound alongside its complete synthetic route from Boc-glutamine [1]. By contrast, mono-hydroxylated metabolites such as 5-hydroxythalidomide (5-OH-Thal, 2a) and N-hydroxythalidomide (N-OH-Thal, 2c) had been previously characterized, as had cis-5′-hydroxythalidomide (cis-2f) [1]. The dihydroxylated metabolites 5,N-di-OH-Thal (2d), 4,N-di-OH-Thal (2e), and 5,5′-di-OH-Thal (2g) were prepared and analytically authenticated for the first time in this study [1].

Metabolite identification Reference standard Analytical characterization

Optimal Research and Industrial Application Scenarios for 5,1'-Dihydroxy Thalidomide Based on Quantitative Differentiation Evidence


Thalidomide Metabolite Reference Standard for LC-MS/MS Bioanalytical Method Development and Pharmacokinetic Studies

5,1′-Dihydroxy thalidomide serves as an essential authenticated reference standard for the identification and quantification of thalidomide dihydroxylated metabolites in biological matrices. Given that its LogP (−0.5) differs markedly from thalidomide (0.33–0.54) [2], chromatographic methods developed for the parent drug will not adequately resolve this metabolite. Its unique 5,N-dihydroxylation pattern and the availability of definitive ¹H-NMR, MS, and synthetic characterization data from Nakamura et al. (2006) [1] make it the only peer-reviewed reference compound for confirming the identity of this specific dihydroxylated species in plasma, urine, or microsomal incubation samples. Laboratories conducting regulated bioanalysis under GLP should procure this compound as an authenticated standard to ensure method specificity, as confusion with the regioisomers 4,N-di-OH-Thal or 5,5′-di-OH-Thal—which differ in chromatographic retention and mass spectrometric fragmentation—would compromise analyte identification [1].

Structure-Activity Relationship (SAR) Probe for Investigating the Synergistic Pharmacology of Dual Hydroxylation in the Cereblon-Thalidomide Axis

The paradoxical SAR exhibited by 5,1′-dihydroxy thalidomide—where two individually inactivating mono-hydroxylation modifications (5-OH: 6.2%; N-OH: 29.7%) combine to produce the most potent TNF-α inhibitor in the entire metabolite panel (90.9% inhibition; IC₅₀ 3.7 μM) [1]—positions this compound as a uniquely informative molecular probe for dissecting cereblon (CRBN)-dependent pharmacological mechanisms. Unlike thalidomide, which shows only moderate TNF-α suppression (64.1%), or lenalidomide and pomalidomide, which bear different substitution patterns, 5,1′-dihydroxy thalidomide enables researchers to interrogate how the spatial arrangement of hydrogen-bond donors at the phthalimide 5-position and glutarimide N-position influences neosubstrate recruitment, ternary complex formation, and downstream degradation efficiency [1]. This compound is particularly valuable for studies seeking to decouple the contributions of individual metabolic transformations to thalidomide's polypharmacology.

In Vitro Positive Control for TNF-α Production Inhibition Assays Requiring a Metabolite-Activated Thalidomide Chemotype

5,1′-Dihydroxy thalidomide provides a potent and well-characterized positive control for cell-based TNF-α inhibition assays employing THP-1 cells or peripheral blood mononuclear cells (PBMCs). With a demonstrated IC₅₀ of 3.7 μM and near-complete (90.9%) inhibition at 30 μM in the THP-1/TPA system [1], it offers superior dynamic range compared to thalidomide (64.1% at 30 μM) and far greater potency than any mono-hydroxylated metabolite (range: <2.1% to 29.7%) [1]. This makes it an ideal assay qualification standard for screening campaigns evaluating novel thalidomide analogs, immunomodulatory imide drugs (IMiDs), or cereblon E3 ligase modulators. Its activity profile also enables researchers to benchmark the extent of metabolic activation required for maximal TNF-α suppression, informing the interpretation of in vitro-in vivo extrapolation (IVIVE) studies.

Metabolic Pathway Elucidation: Differentiating CYP-Mediated 5-Hydroxylation from N-Hydroxylation and Downstream Conjugation

Because 5,1′-dihydroxy thalidomide is the authenticated product of sequential hydroxylation at two distinct metabolic soft spots—the phthalimide 5-position (mediated primarily by CYP2C19 and CYP3A4) and the glutarimide nitrogen—this compound is a critical analytical standard for in vitro metabolism studies using human liver microsomes, recombinant CYP isoforms, or hepatocyte incubations [1]. Its unique dual hydroxylation signature allows researchers to distinguish between competing primary metabolic pathways (5-hydroxylation vs. N-hydroxylation), track the temporal sequence of oxidative modifications, and identify downstream phase II conjugates (glucuronides, sulfates) formed at either hydroxyl site. The availability of quantitative activity data (IC₅₀ 3.7 μM) [1] further enables correlation of metabolite formation rates with pharmacodynamic readouts, supporting the construction of physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models for thalidomide and its IMiD successors.

Quote Request

Request a Quote for 5,1'-Dihydroxy thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.